molecular formula C15H17N3O2 B8520541 (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide CAS No. 478149-46-1

(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide

Cat. No.: B8520541
CAS No.: 478149-46-1
M. Wt: 271.31 g/mol
InChI Key: IPKZCLGGYKRDES-UHFFFAOYSA-N
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Description

(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is a novel compound that has garnered significant attention in the scientific community. This compound is known for its potential therapeutic applications, particularly as an agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). It has been identified as a potential treatment for cognitive deficits in schizophrenia .

Preparation Methods

The synthesis of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves several steps. The synthetic route typically begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves its interaction with the α7 neuronal nicotinic acetylcholine receptor. As an agonist, it binds to the receptor and activates it, leading to a cascade of intracellular events that enhance cognitive function. The compound’s ability to penetrate the brain rapidly and its high oral bioavailability make it particularly effective in vivo .

Comparison with Similar Compounds

(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is unique compared to other similar compounds due to its high selectivity and potency as an α7 nAChR agonist. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.

Properties

CAS No.

478149-46-1

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)

InChI Key

IPKZCLGGYKRDES-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4

Origin of Product

United States

Synthesis routes and methods

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